4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile
Description
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with a complex structure that includes bromine, methoxy, sulfanyl, and chlorobenzonitrile groups
Properties
CAS No. |
2758002-48-9 |
|---|---|
Molecular Formula |
C14H9BrClNOS |
Molecular Weight |
354.6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl sulfide, followed by a nucleophilic substitution reaction with 2-chlorobenzonitrile. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane
- 4-(5-bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
What sets 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
